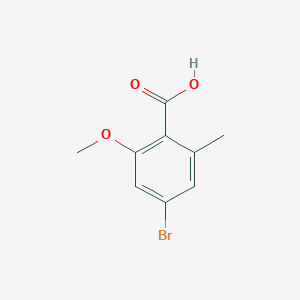
3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione
Descripción general
Descripción
3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione, also known as 3-BP-1-MPZ-2,5-D, is an organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 144 °C. 3-BP-1-MPZ-2,5-D has a molecular weight of 355.25 g/mol and a molecular formula of C13H12BrNO2. It has been used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a building block for drug discovery.
Aplicaciones Científicas De Investigación
Natural Product Synthesis
The compound is utilized in the synthesis of natural products due to its easily modifiable structure. The bromine atom at the phenyl group can undergo various reactions, such as Suzuki cross-coupling for C-C bond formation, Miyaura reaction for borylation, or catalytic C-N cross-coupling . This versatility makes it a valuable starting material for creating a diverse chemical space of natural products.
Pharmaceuticals Development
In medicinal chemistry, the compound’s structural features, particularly the bromophenyl moiety, are explored for the development of new pharmaceuticals. Its reactivity allows for the creation of novel drug molecules with potential therapeutic applications .
Dye Manufacturing
The compound’s structural framework is beneficial in the synthesis of dyes. Its ability to undergo various chemical transformations can lead to the development of new dyes with desired properties for industrial applications .
Agrochemical Production
As an intermediate in agrochemical manufacturing, “3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione” can be used to create compounds that protect crops from pests and diseases, contributing to more efficient and sustainable agriculture .
Material Science
In material science, the compound can be incorporated into the synthesis of advanced materials, such as monoisomeric phthalocyanines and phthalocyanine-fullerene dyads. These materials have applications in electronics, photovoltaics, and as catalysts .
Biological Research
The compound’s unique structure is advantageous for biological studies, particularly in understanding the interaction between small molecules and biological targets. This can lead to insights into disease mechanisms and the discovery of new biomarkers .
Chemical Education
Due to its reactivity and the variety of reactions it can undergo, “3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione” serves as an excellent teaching tool in chemical education, demonstrating practical applications of organic synthesis techniques .
Environmental Studies
In environmental research, the compound can be used to study degradation processes and the impact of brominated organic compounds on ecosystems. This research can inform policies and practices for environmental protection .
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKUWIMOTJSHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





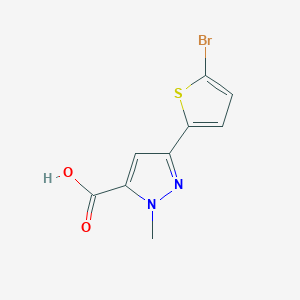
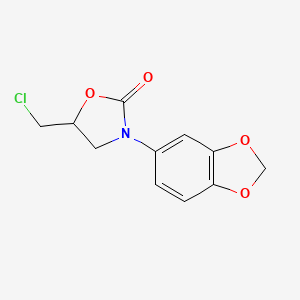
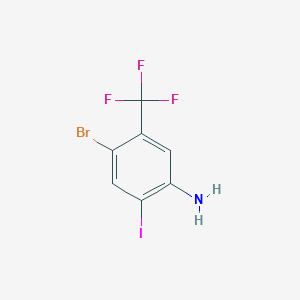
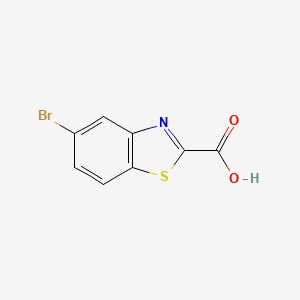

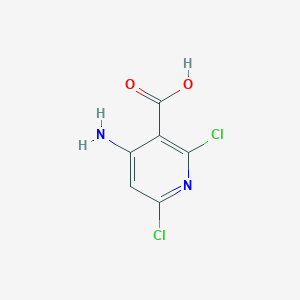
![N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B1519760.png)
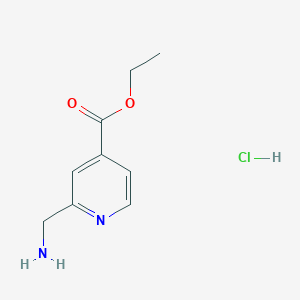
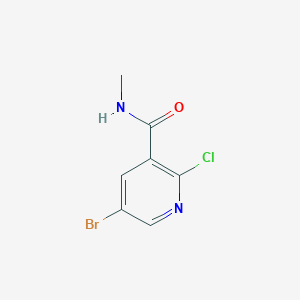
![5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1519763.png)
![Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1519766.png)
